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molecular formula C20H18O2 B7727662 1,2-Bis(benzyloxy)benzene

1,2-Bis(benzyloxy)benzene

Cat. No. B7727662
M. Wt: 290.4 g/mol
InChI Key: NGAVLQZEBCIHII-UHFFFAOYSA-N
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Patent
US04761413

Procedure details

A mixture of catechol (11.0 g, 0.10M), benzylbromide (25.0 ml, 0.21M) and finely powdered anhydrous K2CO3 (44.2 g, 0.32M) in DMF (60 ml) was stirred at room temperature under N2 for 72 hours. The mixture was then diluted with Et2O and filtered. The ether solution was washed with three portions of distilled water, one portion of saturated NaCl solution, dried (K2CO3) and concentrated in vacuo. The residue was recrystallized from hexane to give dibenzyloxybenzene (27.04 g, 93% yield) as white crystals, mp 58°-59° C. (literature: Page et al., J. Org. Chem. 27, 218 (1962), mp 58°-59° C.).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
44.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O)[OH:2].[CH2:9](Br)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:17]([O-:20])([O-])=O.[K+].[K+]>CN(C=O)C.CCOCC>[CH2:9]([O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:20][CH2:17][C:1]1[CH:3]=[CH:5][CH:6]=[CH:7][CH:8]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
44.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under N2 for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The ether solution was washed with three portions of distilled water, one portion of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.04 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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